Yield Comparison: Eaton's Reagent vs. Polyphosphoric Acid (PPA) in Intramolecular Friedel-Crafts Cyclization
In the intramolecular Friedel-Crafts cyclization of malonic acid monoanilides to synthesize 4-hydroxyquinolin-2-one derivatives, Eaton's Reagent consistently provides superior yields compared to polyphosphoric acid (PPA). Across six different substrates, the average isolated yield with Eaton's Reagent was 85.4%, whereas the average yield with PPA under comparable conditions was 71.2%. This represents a substantial and verifiable 14.2 percentage point advantage in yield for Eaton's Reagent [1].
| Evidence Dimension | Isolated Reaction Yield (%) |
|---|---|
| Target Compound Data | 85.4% (Average isolated yield across 6 substrates) |
| Comparator Or Baseline | Polyphosphoric acid (PPA) - 71.2% (Average isolated yield across 6 substrates) |
| Quantified Difference | +14.2 percentage points (relative increase of ~20%) |
| Conditions | Solid-phase synthesized malonic acid monoanilides (1a-1f) undergoing intramolecular Friedel-Crafts cyclization. |
Why This Matters
This direct head-to-head comparison demonstrates that choosing Eaton's Reagent over PPA can increase product yield by approximately 20% in this class of cyclization reactions, directly improving synthesis efficiency and reducing cost per gram of product.
- [1] Gao, Y., et al. (2009). Solid-phase synthesis of malonic acid monoanilides and their cyclization under Eaton's reagent or polyphosphoric acid. Chinese Journal of Organic Chemistry, 29(11), 1774-1778. (as cited in AllJournals.cn abstract). View Source
